molecular formula C14H28O B590573 Tetradec-5-en-1-ol CAS No. 40642-42-0

Tetradec-5-en-1-ol

Cat. No.: B590573
CAS No.: 40642-42-0
M. Wt: 212.377
InChI Key: ZYTGEAXLNDKCTI-UHFFFAOYSA-N
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Description

Tetradec-5-en-1-ol: is a straight-chain unsaturated alcohol with the molecular formula C14H28O . This compound is notable for its role in various biological and chemical processes. It is characterized by the presence of a double bond in the fifth position of the tetradecene chain, specifically in the Z-configuration, which influences its chemical behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradec-5-en-1-ol typically involves the reduction of corresponding aldehydes or esters. One common method is the reduction of 5-Tetradecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-Tetradecenal. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    5-Tetradecen-1-ol, (E)-: The E-isomer of 5-Tetradecen-1-ol, which has a different spatial arrangement of atoms around the double bond.

    Tetradecan-1-ol: A saturated alcohol with no double bonds.

    5-Tetradecenal: The corresponding aldehyde of 5-Tetradecen-1-ol.

Uniqueness: Tetradec-5-en-1-ol is unique due to its specific Z-configuration, which significantly influences its chemical reactivity and biological activity. This configuration makes it a valuable compound in the synthesis of pheromones and other specialized chemicals .

Properties

IUPAC Name

tetradec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTGEAXLNDKCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961037
Record name Tetradec-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-42-0
Record name Tetradec-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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